4-Bromo-2-iodo-1-nitrobenzene
Overview
Description
4-Bromo-2-iodo-1-nitrobenzene is an organic compound with the molecular formula C6H3BrINO2 It is a derivative of nitrobenzene, characterized by the presence of bromine, iodine, and nitro functional groups on a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-iodo-1-nitrobenzene typically involves multi-step reactions starting from benzene derivatives. One common method includes:
Nitration: Benzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to form nitrobenzene.
Bromination: Nitrobenzene undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide to yield 4-bromo-1-nitrobenzene.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-iodo-1-nitrobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in further substitution reactions due to the electron-withdrawing effects of the nitro group.
Reduction: The nitro group can be reduced to an amine using reducing agents such as tin(II) chloride or hydrogen in the presence of a catalyst.
Cross-Coupling Reactions: The bromine and iodine atoms make it suitable for palladium-catalyzed cross-coupling reactions like Suzuki and Stille couplings.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents like bromine, chlorine, or nitrating mixtures under acidic conditions.
Reduction: Reducing agents such as tin(II) chloride, iron, or catalytic hydrogenation.
Cross-Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or dimethylformamide.
Major Products
Reduction: 4-Bromo-2-iodoaniline.
Cross-Coupling: Various biaryl compounds depending on the coupling partner used.
Scientific Research Applications
4-Bromo-2-iodo-1-nitrobenzene is used in several scientific research applications:
Chemistry: As a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: In the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: Potential use in the synthesis of biologically active compounds with therapeutic properties.
Industry: Used in the production of dyes, pigments, and polymers
Mechanism of Action
The mechanism of action of 4-Bromo-2-iodo-1-nitrobenzene in chemical reactions involves the activation of the benzene ring through the electron-withdrawing effects of the nitro group. This activation facilitates electrophilic aromatic substitution reactions. In reduction reactions, the nitro group is converted to an amine, altering the electronic properties of the molecule and enabling further functionalization .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1-nitrobenzene: Lacks the iodine substituent, making it less versatile in cross-coupling reactions.
2-Iodo-1-nitrobenzene: Lacks the bromine substituent, affecting its reactivity and applications.
4-Iodo-2-nitroaniline: Contains an amine group instead of a nitro group, leading to different chemical behavior
Uniqueness
4-Bromo-2-iodo-1-nitrobenzene is unique due to the presence of both bromine and iodine atoms, which enhance its reactivity in cross-coupling reactions and make it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
4-bromo-2-iodo-1-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrINO2/c7-4-1-2-6(9(10)11)5(8)3-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWDMDPDGACOPSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)I)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrINO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60507343 | |
Record name | 4-Bromo-2-iodo-1-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60507343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.90 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
343864-78-8 | |
Record name | 4-Bromo-2-iodo-1-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60507343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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